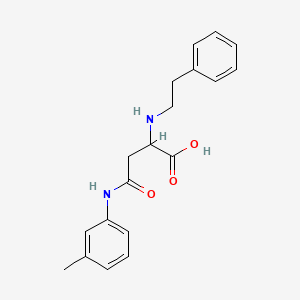![molecular formula C16H14N2O4S2 B2750813 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 902323-39-1](/img/structure/B2750813.png)
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound containing sulfur, indole, and thiazolidine motifs. It's an intriguing molecule because of its multifunctional groups and diverse chemical reactivity. This compound has significant implications in medicinal chemistry, pharmaceuticals, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Indole Synthesis: : Starting from 5-methoxyindole, aldehyde formation can be achieved using Vilsmeier-Haack conditions.
Thiazolidine Formation: : The thiazolidine ring can be synthesized by reacting aldehydes with cysteine under mild acidic conditions.
Schiff Base Formation: : The critical (5-methoxy-1H-indol-3-yl)methylidene group is formed via Schiff base condensation between the indole derivative and thiazolidinone.
Final Propanoic Acid Addition: : The addition of the propanoic acid side chain is done through standard esterification or amide coupling procedures using an appropriate catalyst.
Industrial Production Methods
On an industrial scale, these reactions require optimization for yield and purity. This can include high-pressure hydrogenation, catalytic reduction, and the use of industrial solvents like DMF, DMSO, and acetonitrile under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation to produce corresponding sulfoxides and sulfones.
Reduction: : Reduction can lead to the formation of thiols and secondary amines.
Substitution: : Various nucleophiles can substitute at different positions due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidizing agents: : Chromium trioxide, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Grignard reagents, organolithium reagents.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Thiols: : From reduction.
Indole Derivatives: : From substitution reactions.
Scientific Research Applications
This compound plays a pivotal role in various domains:
Chemistry: : As a precursor in the synthesis of novel heterocyclic compounds.
Biology: : Modulation of enzyme activity due to its interaction with sulfhydryl groups.
Industry: : Use in creating specialized polymers and materials due to its unique functional groups.
Mechanism of Action
3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibits its effects primarily through the interaction with sulfhydryl and amino groups in proteins and enzymes. Its molecular targets often include thiol-containing enzymes, leading to inhibition or modification of enzyme activity. The indole and thiazolidine rings play a crucial role in molecular binding and recognition, influencing various biochemical pathways.
Comparison with Similar Compounds
5-methoxyindole derivatives
Thiazolidinones
Propanoic acid derivatives
Uniqueness
This compound uniquely combines all three motifs (indole, thiazolidine, propanoic acid) in one structure, allowing it to exhibit a broad range of reactivity and biological activities. Unlike other similar compounds, its multifaceted nature makes it a valuable candidate for diversified applications in scientific research and industrial production.
Properties
IUPAC Name |
3-[4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-22-10-2-3-12-11(7-10)9(8-17-12)6-13-15(21)18(16(23)24-13)5-4-14(19)20/h2-3,6-8,21H,4-5H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDHZPKGQFCCR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)S3)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2750737.png)
![3-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2750738.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2750739.png)

![[5-(4-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2750744.png)



![3-Azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2750750.png)
![N-(2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2750752.png)
![(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid](/img/structure/B2750753.png)
